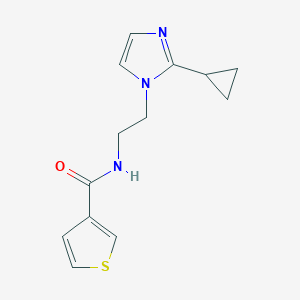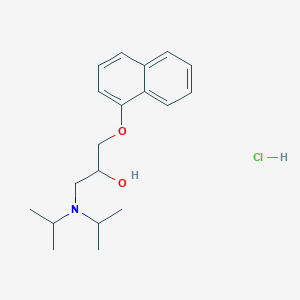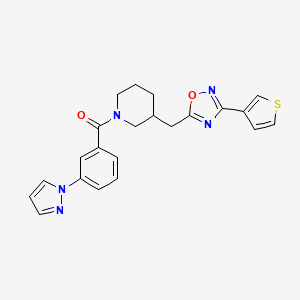
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one, also known as DBITP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Activities
A study by Wu Qi (2014) focused on the synthesis of novel piperazine derivatives, including structures related to the mentioned compound, demonstrating their potential antibacterial activities against various pathogens. The research emphasized the chemical synthesis process and evaluated the compounds' efficacy against Gram-positive and Gram-negative bacteria, highlighting their significance in developing new antibacterial agents Wu Qi, 2014.
Antimicrobial Activities
Another study explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating the potential of these compounds in combating microbial infections. The research provided insights into the chemical structure-activity relationship, offering a foundation for future antimicrobial drug development H. Bektaş et al., 2007.
Anticancer Evaluation
Kostyantyn Turov (2020) conducted a study on the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives similar to the queried compound. The research involved screening on various cancer cell lines, revealing some compounds' effectiveness in inhibiting cancer cell growth, thus showcasing the compound's relevance in oncological research Kostyantyn Turov, 2020.
Synthesis and Antimicrobial Studies of New Pyridine Derivatives
N. B. Patel and S. N. Agravat (2009) examined the synthesis of new pyridine derivatives, including sulfonamide and piperazine functionalities, to assess their antimicrobial properties. This research underscores the importance of structural modifications in enhancing antimicrobial efficacy, offering pathways for new drug development N. B. Patel & S. N. Agravat, 2009.
Fluoro Substituted Sulphonamide Benzothiazole for Anti-Microbial Screening
V. Jagtap et al. (2010) explored the synthesis of fluoro-substituted sulphonamide benzothiazole comprising thiazole for anti-microbial screening. The study revealed that these novel compounds possess significant antimicrobial activity, emphasizing their potential as therapeutic agents against microbial infections V. Jagtap et al., 2010.
properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c19-14-10-17(5-6-18(14)15-16-4-8-23-15)24(20,21)12-1-2-13-11(9-12)3-7-22-13/h1-2,4,8-9H,3,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNUJIOVWQGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832891.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2832895.png)
![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)
![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)
![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)
![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

